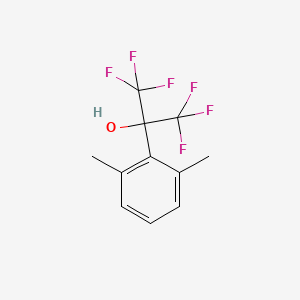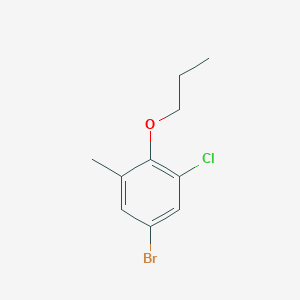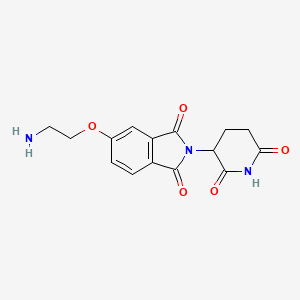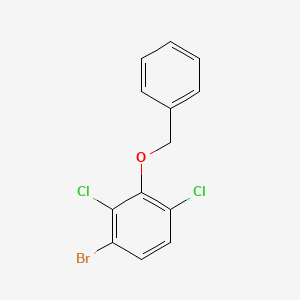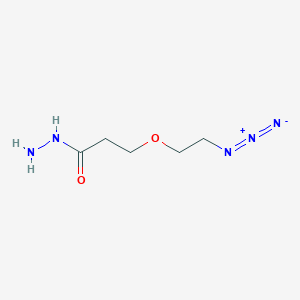
Azido-PEG1-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG1-Hydrazide is a bifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage, while the hydrazide group can react with aldehydes to form semi-permanent hydrazone bonds . This compound is widely used in various fields due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Hydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Hydrazone Formation: The hydrazide group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Hydrazone Formation: Aldehydes are used as reactants, and the reaction typically occurs under mild conditions with neutral pH.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Bonds: Formed from the reaction of the hydrazide group with aldehydes.
Scientific Research Applications
Azido-PEG1-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in Click Chemistry to attach various molecules.
Biology: Employed in bio-conjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:
Azide Group: Reacts with alkynes to form triazole linkages through Click Chemistry.
Hydrazide Group: Reacts with aldehydes to form hydrazone bonds. These reactions enable the compound to act as a versatile linker, facilitating the attachment of various molecules and enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG3-Hydrazide
- Azido-PEG4-Hydrazide
- Azido-PEG6-Hydrazide
- Azido-PEG8-Hydrazide
- Azido-PEG12-Hydrazide
- Azido-PEG16-Hydrazide
- Azido-PEG24-Hydrazide
Uniqueness
Azido-PEG1-Hydrazide is unique due to its shorter PEG chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts . This makes it particularly useful in applications where a shorter linker is desired.
Properties
Molecular Formula |
C5H11N5O2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(2-azidoethoxy)propanehydrazide |
InChI |
InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11) |
InChI Key |
MYWDBHALVNWUJN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
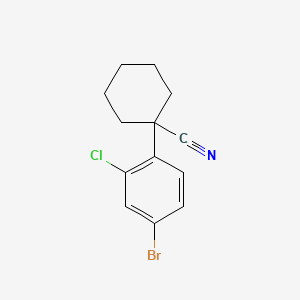
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)
